(1,2-Dichloroethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXHSBQTVXCWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910310 | |
| Record name | (1,2-Dichloroethyl)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-11-9 | |
| Record name | 1,2-Dichloro-1-phenylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2-Dichloroethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2-Dichloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,2-dichloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes
Direct Halogenation Approaches
Direct halogenation strategies are the most common methods for the preparation of (1,2-Dichloroethyl)benzene. These methods involve the addition of chlorine across the double bond of a suitable precursor, typically styrene (B11656).
Catalytic halogenation offers an effective route to this compound. This process typically involves the reaction of an aromatic precursor, such as styrene, with a chlorinating agent in the presence of a catalyst.
One approach involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the reaction between a benzene (B151609) derivative and ethylene (B1197577) dichloride. Another method utilizes the reaction of styrene with cuprous chloride in dichloromethane (B109758) to yield this compound. chembk.com
A patented method describes the reaction of a styrene compound with chlorine in the presence of an absorbent carbon catalyst. This process can be carried out at temperatures ranging from approximately -70°C to a temperature where the polymerization of the styrene compound becomes disadvantageous. google.com For instance, 2,5-dichlorostyrene (B75448) can be chlorinated to 1,4-dichloro-2-(1,2-dichloroethyl)benzene using this method. google.com
Research has also demonstrated the on-site production of chlorine gas via electrolysis of inexpensive inorganic chlorides, which is then used for the dichlorination of styrene. rsc.org This method, conducted in diethyl ether at 0°C, yielded this compound in a decent 80% yield. rsc.org
The following table summarizes various catalytic halogenation methods for the synthesis of this compound and its derivatives.
| Precursor | Chlorinating Agent/Catalyst | Product | Yield | Reference |
| Styrene | On-site generated Cl₂ | This compound | 80% | rsc.org |
| Styrene | PhICl₂ / [Ag]₂[B₁₂Cl₁₂] | This compound | - | amazonaws.com |
| 2,5-Dichlorostyrene | Cl₂ / Absorbent Carbon | 1,4-Dichloro-2-(1,2-dichloroethyl)benzene | Substantial | google.com |
| Styrene | CuCl₂ / Dichloromethane | This compound | - | chembk.com |
Electrochemical methods provide a green and efficient alternative for the synthesis of this compound from alkenyl substrates like styrene. This technique involves the in-situ generation of reactive chlorine species at an electrode surface, which then react with the substrate.
The electrochemical cis-chlorination of styrene has been reported to produce this compound with a production efficiency of 36% under optimized conditions. The process often utilizes inexpensive and non-toxic chlorine sources like sodium chloride (NaCl). nih.gov
The anodic oxidation of styrene is a key step in its electrochemical chlorination. The process begins with the generation of a reactive radical cation at the anode surface. researchgate.net This radical cation can then undergo two competing reactions: solvolysis to form a monomeric product or addition to the double bond of an unoxidized styrene molecule to form a dimer. researchgate.net The relative rates of these reactions are influenced by the surface concentration of the reactants. researchgate.net
In the presence of a chloride source, the mechanism can involve the electrochemical generation of chlorine radicals. rsc.org These radicals add to the double bond of styrene, forming a benzyl (B1604629) radical which then abstracts a second chlorine atom.
The choice of electrode material significantly impacts the efficiency and selectivity of the electrochemical chlorination of styrene. Different anode materials, such as carbon, iron(III) oxide (Fe₃O₄), lead(IV) oxide (PbO₂), and platinum (Pt), can influence the adsorption of reactants on the anode surface, thereby affecting the product distribution. researchgate.net
For instance, the anodic oxidation of styrene on carbon anodes is strongly influenced by the supporting electrolyte anion. researchgate.net The use of different anions can lead to shifts in the current-voltage-Tafel plots, which is attributed to the displacement of styrene from the anode surface by the anions. researchgate.net
Materials with high electrical conductivity like gold or platinum are often chosen to ensure efficient electron transfer. acs.org Carbon-based electrodes are also attractive due to their high conductivity, large surface area, and low cost. acs.org Research has shown that using a graphite (B72142) felt anode can be effective in the electrochemical difunctionalization of styrene. acs.org In contrast, a graphite rod anode significantly decreased the yield in a similar reaction. acs.org
The following table provides examples of electrode materials used in the electrochemical synthesis involving styrene and their effects.
| Anode Material | Cathode Material | Electrolyte/Mediator | Reaction Type | Key Finding | Reference |
| Carbon (P127N, Sigri) | - | NaClO₄, N(But)₄BF₄, Na-tolylsulfonate, Na-camphorsulfonate | Anodic Styrene Oxidation | Anion nature influences styrene surface concentration. | researchgate.net |
| Graphite Felt | Nickel Foam | ⁿBu₄NBF₄ | Oxo-hydroxyphthalimidation of Styrene | Effective for the reaction. | acs.org |
| Graphite Rod | Platinum | ⁿBu₄NBF₄ | Oxo-azidation of Styrene | Significantly lower yield compared to RVC anode. | acs.org |
| Reticulated Vitreous Carbon (RVC) | Platinum | ⁿBu₄NBF₄ | Oxo-azidation of Styrene | Optimal anode material for this reaction. | acs.org |
| MnO₂/(Ru₀.₃Ti₀.₇)O₂/Ti | Platinum Sheet | H₂SO₄ / 1,4-Dioxane | Oxidation of Styrene | Bifunctional anode for selective oxidation to benzaldehyde (B42025). | rsc.orgnih.gov |
The electrolyte system plays a crucial role in the efficiency and selectivity of the electrochemical chlorination of styrene. The choice of solvent and supporting electrolyte can influence the solubility of the substrate, ionic conductivity, and the stability of reactive intermediates. uva.nl
Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile, often combined with quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (ⁿBu₄NBF₄), are commonly used to enhance ion mobility. uva.nlnih.gov In some cases, a mixture of solvents is employed. For example, a mixed solvent of nitromethane (B149229) and dichloromethane has been used in the electrochemical Meinwald rearrangement of styrene oxides. sorbonne-universite.fr
The concentration of the electrolyte also affects the reaction. An increase in the concentration of the chloride source, such as potassium chloride (KCl), can lead to a higher power output in reverse electrodialysis processes, which is relevant to understanding the behavior of chloride ions in electrochemical systems. reapower.eu
Several competing pathways can occur during the electrochemical chlorination of styrene, leading to the formation of byproducts. These include overchlorination, where additional chlorine atoms are added to the ethyl group, and polymerization of the styrene substrate.
Controlling these competing reactions is essential for maximizing the yield of this compound. The formation of monomeric versus dimeric products in the anodic oxidation of styrene can be controlled by manipulating the surface concentration of styrene and the solvent at the anode. researchgate.net This can be achieved by adjusting factors such as the bulk concentration of styrene, the current density relative to the diffusion-limited current density, and the choice of anode material and electrolyte. researchgate.net
In some electrochemical processes involving styrene, other reactions can dominate. For example, in the presence of water, the electrochemical carboxylation of styrene can lead to the formation of 3-phenylpropanoic acid and the hydrogen evolution reaction (HER) as competing pathways to dicarboxylation. nih.gov
Electrochemical Chlorination of Alkenyl Substrates
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk These strategies are pivotal in the synthesis of this compound from various precursors.
Nucleophilic Substitution Reactions in Ethers
The synthesis of this compound can be accomplished via nucleophilic substitution reactions. One such example involves the substitution of ethoxy groups in an ether precursor. Specifically, reacting a compound like 1,2-dichloroethyl ethyl ether and substituting the ethoxy group with chlorine can yield this compound. This reaction can achieve approximately 85% purity when conducted under reflux conditions at temperatures between 140–145°C. The efficiency of such reactions can be enhanced by optimizing parameters like reaction time, the polarity of the solvent (e.g., acetonitrile), and the stoichiometric ratios of the reagents, such as lithium chloride (LiCl).
Chlorination of Alcohols
A primary method for synthesizing alkyl chlorides is through the chlorination of alcohols. scirp.org This involves replacing the hydroxyl (-OH) group of an alcohol with a chlorine atom. A variety of reagents have been developed for this transformation, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride, often in the presence of a base. acsgcipr.orglibretexts.org For the synthesis of this compound, a suitable precursor would be a substituted 2-phenylethanol (B73330) derivative. For instance, (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) can be converted to (S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene through a chlorination reaction. google.com
Reagent-Specific Mechanisms (e.g., Oxalyl Chloride)
Oxalyl chloride is a versatile reagent used for the chlorination of alcohols, often in conjunction with a catalyst like N,N-dimethylformamide (DMF) or in Swern-type oxidations with dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgwikipedia.orgresearchgate.net When an alcohol reacts with oxalyl chloride, the alcohol's oxygen atom acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride. This is followed by the expulsion of a chloride ion. The intermediate then collapses, releasing carbon dioxide, carbon monoxide, and generating an electrophilic species that ultimately leads to the chlorinated product. wikipedia.org
In a patented process, (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol is dissolved in dichloromethane with DMF, and the solution is cooled before reacting with oxalyl chloride to yield (S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene. google.com The reaction with oxalyl chloride converts the alcohol's hydroxyl group into a good leaving group, facilitating its substitution by a chloride ion.
Reaction Conditions for Chlorination of a Phenyl Ethanol Derivative
| Precursor | Reagent | Solvent | Catalyst | Temperature | Product | Ref |
|---|
Stereochemical Control in Alcohol Chlorination
The stereochemical outcome of alcohol chlorination is highly dependent on the reagent and reaction mechanism. Many chlorination reactions, particularly those involving reagents like thionyl chloride or phosphorus pentachloride, proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. youtube.com This mechanism involves a backside attack by the nucleophile (chloride ion) on the carbon atom bearing the leaving group, resulting in an inversion of the stereochemical configuration at that center. organic-chemistry.orgnih.gov
For example, the conversion of non-activated secondary alcohols to alkyl chlorides using triphosgene (B27547) and pyridine (B92270) is stereospecific and proceeds with inversion of configuration. organic-chemistry.orgnih.gov Similarly, the use of triphenylphosphine (B44618) and N-chlorosuccinimide on a neopentyl-type alcohol results in deoxychlorination with inversion of configuration. youtube.com The synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene from (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol strongly suggests a reaction mechanism that proceeds with inversion of stereochemistry at the chiral carbon. google.com
Common Chlorinating Agents and Stereochemical Outcome
| Reagent System | Typical Mechanism | Stereochemical Outcome | Ref |
|---|---|---|---|
| SOCl₂ | Sₙ2 | Inversion | libretexts.org |
| PCl₅ | Sₙ2 | Inversion | youtube.com |
| Triphosgene/Pyridine | Sₙ2 | Inversion | nih.gov |
Friedel-Crafts Alkylation Approaches
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. libretexts.orgnih.gov This electrophilic aromatic substitution reaction typically employs an alkyl halide as the alkylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst. nih.gov
Alkylation with Dichloroethane and Related Halogenated Alkanes
The reaction of benzene with 1,2-dichloroethane (B1671644) in the presence of a Lewis acid like aluminum chloride is an example of Friedel-Crafts alkylation. askfilo.comvaia.com The catalyst, AlCl₃, abstracts a chloride ion from 1,2-dichloroethane to generate a 2-chloroethyl carbocation electrophile (⁺CH₂CH₂Cl). This electrophile then attacks the benzene ring in an electrophilic aromatic substitution reaction. vaia.com
The primary product of this specific reaction is 1-chloro-2-phenylethane (also known as phenylethyl chloride). vaia.com Direct formation of this compound via this method is not straightforward. A subsequent chlorination step would be required to introduce the second chlorine atom onto the ethyl side chain. Furthermore, Friedel-Crafts alkylations are known to be susceptible to side reactions, such as polyalkylation, where the initial product is more reactive than the starting material and undergoes further alkylation. nih.gov
Lewis Acid Catalysis in Friedel-Crafts Systems
The Friedel-Crafts alkylation of benzene with 1,2-dichloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a primary method for synthesizing this compound. vaia.com The Lewis acid plays a crucial role in activating the alkyl halide, thereby generating a more potent electrophile for the aromatic substitution reaction. vaia.com The mechanism involves the coordination of the Lewis acid with one of the chlorine atoms of 1,2-dichloroethane. This polarization of the C-Cl bond facilitates the attack by the electron-rich benzene ring. vaia.com
The general reaction can be represented as:
C₆H₆ + ClCH₂CH₂Cl + AlCl₃ → C₆H₅CH(Cl)CH₂Cl + HCl + AlCl₃
The effectiveness of various Lewis acids can be compared based on their catalytic activity. While aluminum chloride is commonly used, other Lewis acids can also catalyze this reaction.
| Lewis Acid | Relative Activity | Reference |
| AlCl₃ | High | vaia.com |
| FeCl₃ | Moderate | byjus.com |
| ZrCl₄ | Moderate | acs.org |
| HfCl₄ | High | acs.org |
| TiCl₄ | Low | acs.org |
Photochemical Synthesis Routes
Photochemical methods offer an alternative pathway for the synthesis of this compound, primarily through the chlorination of styrene. These reactions often proceed via radical mechanisms and can be initiated by direct photolysis or through the use of photosensitizers.
Photosensitized Chlorination of Alkenes
The chlorination of styrene, an alkene, can be achieved using a chlorine source in the presence of a photosensitizer and light. The photosensitizer absorbs light and transfers the energy to the chlorine source or the alkene, initiating the reaction. For instance, the degradation of polystyrene, a polymer of styrene, can be photosensitized by compounds like benzophenone. acs.org This principle can be applied to the controlled dichlorination of styrene monomer.
A typical reaction scheme would involve:
Styrene + Cl₂ --(Photosensitizer, hν)--> this compound
Various photosensitizers can be employed, each with its own efficiency and optimal wavelength of activation.
| Photosensitizer | Excitation Wavelength (nm) | Efficacy |
| Benzophenone | ~345 | Moderate |
| Methylene (B1212753) Green | Visible Light (White LED) | High |
| [Ir(ppy)₃] | ~458 | High |
Radical Mechanism Investigations in Photocatalysis
The photocatalytic chlorination of alkenes generally proceeds through a radical chain mechanism. chemistryviews.orgrsc.org The process is initiated by the homolytic cleavage of a chlorine-containing molecule to generate chlorine radicals (Cl•). These highly reactive radicals then add to the double bond of the alkene.
The proposed mechanism for the photocatalytic dichlorination of styrene is as follows:
Initiation: A chlorine source, under the influence of a photocatalyst and light, generates chlorine radicals.
Propagation: A chlorine radical adds to the styrene double bond to form a β-chloro-α-phenylethyl radical. This radical then abstracts a chlorine atom from another molecule of the chlorine source to yield this compound and a new chlorine radical, which continues the chain. chemistryviews.orgrsc.org
Termination: The reaction is terminated by the combination of any two radical species.
Mechanistic studies often involve the use of radical scavengers or clock reactions to confirm the presence and nature of the radical intermediates. rsc.org
Optimization of Photoreaction Conditions (e.g., Light Intensity, Catalyst Loading)
The efficiency of a photochemical reaction is highly dependent on several parameters. The optimization of these conditions is crucial for maximizing the yield and selectivity of the desired product.
Light Intensity: The rate of a photochemical reaction is often directly proportional to the intensity of the light source, as a higher photon flux leads to the generation of more excited-state species and, consequently, more reactive intermediates. However, excessively high intensity can lead to side reactions or degradation of the product.
Catalyst Loading: The concentration of the photocatalyst needs to be carefully optimized. Too low a concentration will result in a slow reaction rate, while too high a concentration can lead to issues with light penetration (the "inner filter effect") and potential catalyst aggregation, reducing its efficiency. beilstein-journals.org
Solvent: The choice of solvent can significantly impact the reaction outcome by influencing the solubility of the reactants and the stability of the intermediates. beilstein-journals.org
An illustrative table for the optimization of photoreaction conditions for the dichlorination of styrene is provided below:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Light Source | 20W Blue LED | 40W Blue LED | 60W Blue LED |
| Photocatalyst | 0.5 mol% [Ir(ppy)₃] | 1.0 mol% [Ir(ppy)₃] | 2.0 mol% [Ir(ppy)₃] |
| Solvent | Acetonitrile | Dichloromethane | Benzene |
| Yield (%) | 65 | 85 | 78 |
Advanced Synthesis Techniques and Scalability Considerations
For industrial-scale synthesis, traditional Friedel-Crafts alkylations using stoichiometric amounts of Lewis acids like AlCl₃ present significant challenges related to catalyst separation, waste disposal, and reactor corrosion. A significant advancement in this area is the use of solid acid catalysts. softbeam.net These heterogeneous catalysts, such as zeolites or Nafion-H (a perfluoroalkanesulfonic acid polymer), can be easily separated from the reaction mixture by filtration and can often be regenerated and reused. softbeam.net This simplifies the workup procedure and reduces the environmental impact of the process.
While a specific large-scale synthesis of this compound using these advanced techniques is not detailed in the available literature, the principles are widely applicable. A retracted paper mentioned the large-scale synthesis of a similar compound, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene, highlighting the industrial interest in such molecules. acs.org
Photochemical reactions also present scalability challenges, primarily due to the "light penetration problem." As the reactor size increases, it becomes more difficult to irradiate the entire reaction volume uniformly. This can be addressed through the design of specialized photoreactors, such as those employing microfluidics or thin-film flow systems, to ensure efficient light distribution. The development of metal-free, visible-light-driven processes also contributes to the scalability and sustainability of these methods. mdpi.com
Large-Scale Synthesis Protocols
The industrial-level production of this compound, also known as styrene dichloride, primarily relies on the direct chlorination of styrene. Several methods have been developed to optimize this process for large-scale applications, focusing on yield, selectivity, and reaction conditions.
One prominent method involves the reaction of styrene with chlorine gas. To manage the reaction and prevent undesirable byproducts, this process can be conducted in the presence of an absorbent carbon. This approach facilitates the addition of chlorine across the vinyl group of the styrene molecule. The reaction temperature is a critical parameter and is typically maintained between -70°C and +70°C to control the reaction rate and minimize polymerization of the styrene starting material. google.com
Another established route is the reaction of styrene with cuprous chloride (CuCl) in a dichloromethane solvent. chembk.com This method offers an alternative to using gaseous chlorine. Furthermore, electrochemical cis-chlorination of styrene has been reported as a synthesis method, yielding this compound as a colorless oil. Under optimized conditions, this electrochemical process has a reported production efficiency of 36%.
A variation on the theme of electrophilic addition involves the reaction of styrene oxide with oxalyl chloride or oxalyl bromide. In a typical laboratory-scale adaptation that could be scaled up, oxalyl chloride is added to a solution of the starting material in chloroform (B151607). The reaction mixture is stirred at room temperature until gas evolution ceases, after which the styrene oxide is added and the mixture is heated to reflux. chemicalbook.com
The Friedel-Crafts alkylation approach represents another synthetic strategy. This involves reacting benzene derivatives with 1,2-dichloroethane using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Careful control of reaction parameters is necessary to achieve the desired product.
Table 1: Overview of Large-Scale Synthesis Routes for this compound
| Starting Material | Reagents/Catalyst | Key Conditions | Reference |
|---|---|---|---|
| Styrene | Chlorine (Cl₂) / Absorbent Carbon | Temperature: -70°C to +70°C | google.com |
| Styrene | Cuprous Chloride (CuCl) / Dichloromethane | Not specified | chembk.com |
| Styrene | Electrochemical cis-chlorination | Optimized electrochemical cell | |
| Styrene Oxide | Oxalyl chloride or Oxalyl bromide / Chloroform | Reflux temperature | chemicalbook.com |
| Benzene derivatives | 1,2-Dichloroethane / Aluminum Chloride (AlCl₃) | Controlled temperature |
Purity Assessment of Synthesized Compounds
The purity of synthesized this compound is paramount for its use as a chemical intermediate. A combination of spectroscopic and chromatographic techniques is employed to characterize the final product and quantify any impurities.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural confirmation and purity analysis. The product can be deemed essentially pure based on ¹H and ¹³C NMR spectroscopic analyses. chemicalbook.com
¹H NMR (CDCl₃): The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.36–7.44 ppm. The protons on the dichloroethyl chain present as distinct signals: a doublet of doublets at δ 5.01 ppm, and two other doublets of doublets at δ 3.94 and 4.01 ppm.
¹³C NMR (CDCl₃): The spectrum shows characteristic peaks for the aromatic carbons (δ 127.53–138.14 ppm), the carbon atom bonded to both the phenyl ring and a chlorine atom (C-Cl) at δ 61.89 ppm, and the terminal chlorinated carbon (CH₂Cl) at δ 48.48 ppm.
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. The C-Cl bond stretching vibrations are typically observed in the fingerprint region of the spectrum. researchgate.net
Chromatographic Methods: Gas chromatography (GC) is the most common technique for assessing the purity of this compound and identifying volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for both separation and identification. The compound can be quantified using this technique, and its identity is confirmed by its mass spectrum. nih.gov The retention time and fragmentation pattern are compared against a reference standard.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a reliable method for conducting periodic purity checks.
Potential Impurities: The nature and quantity of impurities depend on the synthetic route employed. For instance, in a reaction where styrene is treated with chlorine dioxide, several byproducts can form, including 1-phenyl-2-chloroethanone, 1-phenyl-2-chloroethanol, 2-hydroxy-1-phenylethanone, (2-chloro-1-phenyl)ethene, and (1,2,2-trichloroethyl)benzene. researchgate.net When starting from styrene, the formation of p-chlorostyrene compounds can be a side reaction that needs to be minimized. google.com
Table 2: Analytical Techniques for Purity Assessment of this compound
| Technique | Purpose | Key Findings / Data | Reference |
|---|---|---|---|
| ¹H NMR | Structural Confirmation & Purity | Aromatic protons (δ 7.36–7.44 ppm), Dichloroethyl protons (δ 3.94-5.01 ppm) | |
| ¹³C NMR | Structural Confirmation & Purity | Aromatic carbons (δ 127.53–138.14 ppm), C-Cl (δ 61.89 ppm), CH₂Cl (δ 48.48 ppm) | |
| IR Spectroscopy | Functional Group Identification | C-Cl bond vibrations | researchgate.net |
| GC-MS | Separation & Identification of Impurities | Confirms molecular ion peak and fragmentation pattern | nih.gov |
| GC-FID | Quantitative Purity Checks | Routine quality control |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (1,2,2-trichloroethyl)benzene |
| (2-chloro-1-phenyl)ethene |
| 1,2-dichloroethane |
| 1-phenyl-2-chloroethanone |
| 1-phenyl-2-chloroethanol |
| 2-hydroxy-1-phenylethanone |
| Aluminum chloride |
| Benzene |
| Carbon |
| Chlorine |
| Chloroform |
| Cuprous chloride |
| Dichloromethane |
| Oxalyl bromide |
| Oxalyl chloride |
| p-chlorostyrene |
| Styrene |
| Styrene dichloride |
Reaction Pathways and Mechanistic Investigations
Nucleophilic Substitution Reactions
The presence of two chlorine atoms on the ethyl side chain of (1,2-Dichloroethyl)benzene makes it susceptible to nucleophilic attack. These reactions provide routes to a variety of functionalized derivatives.
Substitution of Halogen Atoms by Diverse Nucleophiles
The chlorine atoms in this compound can be displaced by a range of nucleophiles. The reactivity of the C-Cl bond is influenced by the electron-withdrawing nature of the chlorine atoms, which polarizes the bond and facilitates nucleophilic attack. While the benzene (B151609) ring itself is generally resistant to nucleophilic substitution under normal conditions, the benzylic position is activated towards such reactions. libretexts.orguzh.ch
Reactions with strong nucleophiles like hydroxide (B78521) ions can lead to the formation of corresponding alcohols. Other nucleophiles can also be employed to synthesize different derivatives. For instance, the reaction with basic nucleophilic reagents can lead to the formation of various substituted products. cdnsciencepub.com The specific conditions, such as solvent and temperature, play a crucial role in determining the reaction outcome and yield.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide | Alcohol |
| Alkoxide | Sodium Alkoxide | Ether |
| Cyanide | Sodium Cyanide | Nitrile |
| Azide | Sodium Azide | Azide |
| Thiolate | Sodium Thiolate | Thioether |
This table provides illustrative examples of potential nucleophilic substitution reactions based on general organic chemistry principles.
Formation of Corresponding Alcohols and Other Derivatives
The hydrolysis of this compound, typically carried out with an aqueous base like sodium hydroxide, results in the formation of the corresponding diol. The reaction proceeds through a nucleophilic substitution mechanism where hydroxide ions displace the chloride ions.
Beyond simple hydrolysis, other derivatives can be synthesized. For example, reaction with alkoxides would yield ether derivatives, and the use of other nucleophiles opens pathways to a wide array of compounds. The synthesis of 1,3-diazepine derivatives has been achieved through the reaction of related chloromethyl compounds with basic nucleophiles, showcasing the versatility of such intermediates in ring expansion reactions. cdnsciencepub.com
Oxidation and Reduction Chemistry
The ethylbenzene (B125841) moiety in this compound can undergo both oxidation and reduction, leading to valuable chemical intermediates.
Oxidative Transformations to Aldehyde Derivatives
Oxidation of this compound can lead to the formation of benzaldehyde (B42025) derivatives. This transformation can be achieved using various oxidizing agents. For instance, oxidation of the ethyl side chain is a known method for producing aromatic aldehydes. egyankosh.ac.in The specific product obtained can depend on the strength and selectivity of the oxidizing agent used. For example, mild oxidation might favor the formation of an aldehyde, while stronger conditions could lead to the corresponding carboxylic acid.
In a related study on the reaction of styrene (B11656) with chlorine dioxide, this compound was identified as a byproduct, with the main product being 1-phenyl-2-chloroethanone. researchgate.net This highlights the potential for various oxidation products depending on the reaction conditions.
Reductive Pathways to Less Chlorinated Species
The chlorine atoms on the ethyl side chain of this compound can be removed through reduction, leading to less chlorinated species. This process, often referred to as dechlorination, can be achieved using various methods, including catalytic hydrogenation. plos.orggoogle.com
For example, microbial detoxification of 1,1,2-trichloroethane (B165190) has been shown to produce 1,2-dichloroethane (B1671644), demonstrating a biological pathway for dechlorination. plos.org In chemical synthesis, catalytic hydrogenation using catalysts like palladium on carbon is a common method for reducing alkyl halides. libretexts.org The extent of dechlorination can be controlled by the reaction conditions, allowing for the selective formation of monochlorinated or fully reduced products.
Formation of Ethylbenzene via Reduction
Complete reduction of this compound results in the formation of ethylbenzene. This transformation involves the removal of both chlorine atoms and their replacement with hydrogen atoms. Catalytic hydrogenation is a primary method for achieving this, often employing a palladium catalyst. libretexts.org This reaction is significant as ethylbenzene is a key industrial chemical, primarily used in the production of styrene.
The reduction of the benzylic carbonyl group in aryl alkyl ketones to an alkyl group is a well-established synthetic route. libretexts.org Similarly, the reduction of the di-chlorinated ethyl group in this compound to an ethyl group provides a direct pathway to ethylbenzene.
Elimination Reactions
This compound can undergo elimination reactions, specifically dehydrochlorination, to form unsaturated products. The conditions under which these reactions occur and the resulting stereochemistry are crucial aspects of its reactivity profile.
Formation of Alkenes via Dehydrochlorination
Dehydrochlorination of this compound, the removal of a hydrogen and a chlorine atom from adjacent carbons, leads to the formation of vinyl-substituted aromatic compounds. This process can be induced by heating or by treatment with a base. evitachem.com The reaction typically proceeds via a β-elimination pathway. For instance, the dehydrochlorination of 3-chloro-2-hydroxy-1,3-diaryl-1-propanone, a related structure, yields 1,3-diaryl-1,2-propanedione upon heating with a catalytic amount of hydrogen chloride in dioxane. researchgate.net While specific studies on the dehydrochlorination of this compound itself are not extensively detailed in the provided results, the general principles of elimination reactions of alkyl halides suggest that it would yield styrenic compounds. mgscience.ac.in The reaction can be influenced by the presence of other substituents on the benzene ring.
Stereochemical Outcomes of Elimination Processes
The stereochemistry of elimination reactions is a critical aspect, often dictated by the reaction mechanism. E2 (bimolecular elimination) reactions, which are concerted, generally favor an anti-periplanar arrangement of the departing hydrogen and leaving group. chemistrysteps.comlibretexts.orgic.ac.ukmasterorganicchemistry.com This geometric requirement ensures optimal orbital overlap for the formation of the new π-bond. ic.ac.uk
In the context of this compound, the specific stereoisomers of the starting material would influence the stereochemistry of the resulting alkene. For an E2 elimination to occur, the molecule must adopt a conformation where a β-hydrogen and a chlorine atom are in an anti-periplanar relationship. chemistrysteps.comuci.edu If there are two β-hydrogens, two different conformations can lead to the formation of cis and trans isomers of the resulting alkene. chemistrysteps.com The relative stability of the transition states leading to these isomers determines the product distribution, with the more stable trans alkene often being the major product. chemistrysteps.com This stereoselectivity is a hallmark of E2 reactions. chemistrysteps.comyoutube.com In cyclic systems, the requirement for an anti-periplanar arrangement can dictate which product is formed, sometimes overriding Zaitsev's rule. libretexts.orglibretexts.org
Aromatic Reactivity and Functionalization
The (1,2-dichloroethyl) group influences the reactivity of the benzene ring towards electrophilic aromatic substitution by modifying the electron density of the ring.
Electrophilic Aromatic Substitution Potentials
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comquora.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com These reactions typically require a catalyst to generate a sufficiently strong electrophile to react with the relatively stable aromatic ring. masterorganicchemistry.comlibretexts.org For example, Friedel-Crafts alkylation involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org Research has shown that (1,2-dichloroethyl)trichlorosilane reacts with various chlorobenzenes in the presence of aluminum chloride to yield diarylethyltrichlorosilanes. researchgate.netacs.org This indicates the potential for the dichloroethyl group to participate in or influence such aromatic functionalization reactions.
Influence of Substituents on Aromatic Reactivity
The (1,2-dichloroethyl) substituent on the benzene ring influences both the rate and the regioselectivity of electrophilic aromatic substitution reactions. Substituents are broadly classified as either activating or deactivating, and as ortho, para-directing or meta-directing. libretexts.orgcognitoedu.orgwikipedia.org
The (1,2-dichloroethyl) group is generally considered to be a deactivating group. This is due to the electron-withdrawing inductive effect (-I) of the chlorine atoms, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. assets-servd.hostmasterorganicchemistry.comlibretexts.orglibretexts.org Deactivating groups typically slow down the rate of electrophilic substitution compared to unsubstituted benzene. assets-servd.hostmasterorganicchemistry.comlibretexts.orglibretexts.org
Comprehensive Mechanistic Elucidations
A thorough understanding of the reaction mechanisms of this compound requires a combination of experimental and theoretical approaches. Kinetic studies, including the determination of reaction rates and the application of the kinetic isotope effect (KIE), can provide valuable insights into the rate-determining step of a reaction. msudenver.edu For example, a significant primary kinetic isotope effect is observed when a C-H bond is broken in the rate-determining step. msudenver.edunih.gov
Detailed Reaction Mechanism Studies
The reaction mechanisms of this compound are diverse, with dehydrochlorination being a prominent pathway. This process, which can be initiated thermally, catalytically, or through the use of strong bases, typically proceeds via an E2 elimination mechanism. jove.com In this concerted step, a proton is abstracted from one carbon while a chloride ion is simultaneously eliminated from the adjacent carbon, leading to the formation of a double bond.
Under thermal pyrolysis conditions, the dehydrochlorination of this compound can occur through a radical chain mechanism. longdom.orglongdom.org This process is initiated by the homolytic cleavage of a C-Cl bond, generating a chlorine radical and a 1,2-dichloroethyl radical. longdom.orglongdom.org The chlorine radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction. longdom.orglongdom.org The presence of initiators like chlorine can significantly increase the rate of this reaction, particularly in the temperature range of 300-400°C. longdom.orglongdom.org
Kinetic studies have shown that the nature of the halogen and the reaction conditions can influence whether substitution or elimination reactions dominate. For instance, in reactions with nucleophiles, chlorides tend to favor elimination more than iodides do, due to the higher electronegativity of chlorine which increases the acidity of the beta-hydrogens. msu.edu
Role of Intermediates in Reaction Progression
The progression of reactions involving this compound is critically dependent on the formation and stability of various intermediates. In radical-mediated dehydrochlorination, the 1,2-dichloroethyl radical is a key intermediate that decomposes to form a stable olefin and a chlorine atom. royalholloway.ac.uk
In Friedel-Crafts alkylation reactions involving this compound or similar compounds, carbocation intermediates play a crucial role. researchgate.net The stability of the carbocation, which can be influenced by the presence of other substituents on the benzene ring or the silicon atom in related silane (B1218182) compounds, dictates the reaction's outcome. researchgate.net For example, in the reaction of (1,2-dichloroethyl)trichlorosilane with polychlorobenzenes, a carbocation rearrangement leads to the formation of (2,2-diarylethyl)trichlorosilanes. researchgate.net
In nucleophilic substitution reactions, particularly under forcing conditions, the formation of a benzyne (B1209423) intermediate has been proposed. libretexts.org This highly reactive species arises from an elimination-addition mechanism and can lead to the formation of rearranged products. libretexts.org Furthermore, in certain substitution reactions, a negatively charged intermediate is formed by the initial addition of the nucleophile to the aromatic ring, followed by the elimination of the halide ion. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the benzene ring. libretexts.org
Below is an interactive table summarizing the key reaction types, intermediates, and resulting products for this compound.
| Reaction Type | Key Intermediates | Major Products |
| Dehydrochlorination (E2) | Transition state with partial bonds | Styrene |
| Thermal Pyrolysis (Radical) | Chlorine radical, 1,2-dichloroethyl radical | Styrene, Hydrogen Chloride |
| Friedel-Crafts Alkylation | Carbocation | Alkylated benzene derivatives |
| Nucleophilic Substitution (Benzyne) | Benzyne | Substituted aromatic compounds |
| Nucleophilic Substitution (Addition-Elimination) | Negatively charged sigma complex | Substituted aromatic compounds |
Stereochemical Research
Chiral Centers and Isomerism
Chirality in organic molecules is most commonly associated with a carbon atom bonded to four different groups, known as a chiral center or stereocenter. utexas.edu The presence of such a center means the molecule is non-superimposable on its mirror image, leading to the existence of enantiomers. utexas.edu
(1,2-Dichloroethyl)benzene possesses one chiral center at the carbon atom bonded to the phenyl group, a chlorine atom, a hydrogen atom, and the chloromethyl group (-CH2Cl). smolecule.com The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-(1,2-dichloroethyl)benzene and (S)-(1,2-dichloroethyl)benzene. These enantiomers are stereoisomers that are mirror images of each other and are not superimposable. utexas.edu For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers are possible. utexas.edu In the case of this compound, where n=1, there are 2^1 = 2 possible stereoisomers. utexas.edu
When multiple chiral centers are present in a molecule, diastereomers can also exist. Diastereomers are stereoisomers that are not mirror images of each other. utexas.edu For instance, in the case of 1,2-dichlorocyclohexane, which has two chiral centers, cis and trans isomers exist, with the trans isomer existing as a pair of enantiomers (R,R and S,S) and the cis isomer being a meso compound. msu.edu
| Property | Description |
|---|---|
| Molecular Formula | C₈H₈Cl₂ nih.gov |
| Chiral Centers | 1 smolecule.com |
| Number of Stereoisomers | 2 (one pair of enantiomers) utexas.edu |
| Types of Isomers | Enantiomers ((R) and (S)) utexas.edu |
Diastereoselective and Enantioselective Syntheses
The synthesis of a specific stereoisomer of a chiral compound requires stereoselective methods. Diastereoselective synthesis aims to produce one diastereomer in preference to others, while enantioselective synthesis focuses on the preferential formation of one enantiomer. rsc.orgrsc.org
Diastereoselective Synthesis: While this compound itself does not have diastereomers, the principles of diastereoselective synthesis are relevant to the formation of related compounds with multiple chiral centers. For example, the halogenation of alkenes can lead to the formation of different diastereomers depending on the reaction conditions and the substrate. The addition of halogens to cyclic alkenes like cyclohexene (B86901) results in the formation of the trans-dihalide, a diastereomer of the cis-dihalide. masterorganicchemistry.com
Enantioselective Synthesis: The synthesis of an enantiomerically enriched sample of this compound requires an enantioselective approach. This is often achieved through asymmetric catalysis, where a chiral catalyst or reagent is used to influence the stereochemical outcome of the reaction. nih.govchemrxiv.org For instance, recent advances have demonstrated the use of chiral sulfide (B99878) catalysts for the enantioselective electrophilic chlorination of alkenes. smolecule.com These catalysts can utilize non-covalent interactions to control the stereochemistry of the product. smolecule.com The development of Ni-catalyzed dearomative trans-1,2-carboamination of benzene (B151609) has also been a successful strategy for the enantioselective synthesis of complex molecules containing substituted rings. nih.gov
| Synthetic Approach | Key Features | Example Application (Conceptual) |
|---|---|---|
| Diastereoselective Halogenation | Control of relative stereochemistry at multiple centers. Often proceeds via an anti-addition mechanism. masterorganicchemistry.com | Formation of trans-1,2-dibromocyclohexane (B146542) from cyclohexene. masterorganicchemistry.com |
| Enantioselective Catalysis | Use of chiral catalysts (e.g., with chiral ligands) to favor one enantiomer. nih.govchemrxiv.org | Asymmetric chlorination of styrene (B11656) using a chiral catalyst to yield either (R)- or (S)-(1,2-dichloroethyl)benzene in excess. |
Stereochemical Control in Halogenation Reactions
The most direct synthesis of this compound is through the halogenation of styrene. The stereochemical course of this reaction is a classic example of electrophilic addition to an alkene.
The generally accepted mechanism involves the initial attack of the alkene's double bond on the halogen molecule (e.g., Cl₂) to form a cyclic halonium ion intermediate (a chloronium ion in this case). masterorganicchemistry.com This intermediate is then attacked by a halide ion from the side opposite to the three-membered ring (backside attack). masterorganicchemistry.com This mechanistic pathway results in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com In the case of styrene, this leads to the formation of a racemic mixture of (R)- and (S)-(1,2-dichloroethyl)benzene.
While anti-addition is the predominant outcome, the stereoselectivity of halogenation reactions can be influenced by factors such as the solvent and the substituents on the alkene. masterorganicchemistry.com In some cases, particularly with substrates that can form a more stable carbocation, a less stereospecific addition may be observed due to the opening of the halonium ion to an open carbocation, which can be attacked from either face. cdnsciencepub.com
| Reaction | Key Intermediate | Predominant Stereochemical Outcome |
|---|---|---|
| Styrene + Cl₂ | Cyclic chloronium ion | Anti-addition masterorganicchemistry.com |
| Product | Racemic mixture of (R)- and (S)-(1,2-dichloroethyl)benzene |
Conformational Analysis of Related Structures
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.orgauremn.org.br These different arrangements are known as conformations or conformers. auremn.org.br While specific conformational analysis studies on this compound are not widely reported, insights can be gained by examining related structures such as styrene and substituted cyclohexanes.
In this compound, rotation around the single bond between the chiral carbon and the chloromethyl carbon, as well as the bond between the chiral carbon and the phenyl ring, will lead to various staggered and eclipsed conformations. The relative stability of these conformers will be determined by steric and electronic interactions between the bulky phenyl group and the chlorine atoms. Drawing analogies from the conformational analysis of substituted cyclohexanes, where bulky substituents preferentially occupy equatorial positions to minimize steric strain, it is expected that the most stable conformations of this compound will be those that minimize the repulsive interactions between the phenyl group and the chlorine atoms. nobelprize.org The study of solution conformations of complex molecules can be achieved using advanced NMR techniques such as 19F[1H] HOESY experiments for fluorinated compounds. nih.gov
| Concept | Relevance to this compound |
|---|---|
| Rotational Barriers | Rotation around the C-C single bonds in the dichloroethyl chain determines the different conformers. auremn.org.br |
| Steric Hindrance | Repulsive interactions between the phenyl group, chlorine atoms, and hydrogen atoms will dictate the most stable (lowest energy) conformations. nobelprize.org |
| Gauche vs. Anti Conformations | The relative positions of the two chlorine atoms and the phenyl group will lead to different staggered conformations (gauche and anti) with varying energies. |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the primary tool for determining the carbon-hydrogen framework of (1,2-dichloroethyl)benzene. Analysis of ¹H and ¹³C spectra, along with correlational experiments, allows for unambiguous assignment of each atom within the molecular structure.
The ¹H NMR spectrum of this compound provides precise information about the chemical environment, connectivity, and number of protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals for the aromatic and aliphatic protons.
The five aromatic protons appear as a complex multiplet in the downfield region, typically between δ 7.33 and 7.48 ppm. rsc.org The aliphatic portion of the molecule gives rise to a more complex splitting pattern known as an AMX system. The benzylic proton on the carbon bearing a chlorine atom (C-1 of the ethyl chain) resonates as a doublet of doublets around δ 5.01 ppm. rsc.org This splitting arises from its coupling to the two non-equivalent protons on the adjacent methylene (B1212753) (CH₂) group.
These two methylene protons are diastereotopic and exhibit distinct chemical shifts. They appear as two separate doublets of doublets around δ 3.94 ppm and δ 4.01 ppm. Each is split by the geminal coupling to each other and by the vicinal coupling to the benzylic proton.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.44–7.36 | m | - | 5H | Aromatic protons (C₆H₅) |
| 5.01 | dd | 7.8, 6.6 | 1H | Benzylic methine proton (-CH(Cl)-) |
| 4.01 | dd | 11.4, 6.6 | 1H | Methylene proton (-CH₂Cl) |
| 3.94 | dd | 11.4, 7.8 | 1H | Methylene proton (-CH₂Cl) |
Data sourced from reference .
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows four distinct signals corresponding to the different types of carbon atoms.
The non-protonated aromatic carbon (quaternary C) to which the dichloroethyl group is attached appears at approximately δ 138.14 ppm. The protonated aromatic carbons of the benzene (B151609) ring resonate in a cluster between δ 127.53 and δ 129.29 ppm. The two aliphatic carbons are clearly distinguished, with the benzylic carbon bonded to chlorine (C-1) appearing at δ 61.89 ppm and the terminal methylene carbon (C-2) appearing further upfield at δ 48.48 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 138.14 | Quaternary Aromatic Carbon (C-ipso) |
| 129.29–127.53 | Aromatic Carbons (CH) |
| 61.89 | Benzylic Carbon (-CH(Cl)-) |
| 48.48 | Methylene Carbon (-CH₂Cl) |
Data sourced from reference .
Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in confirming the assignments made in 1D NMR. researchgate.net
A ¹H-¹H COSY experiment would show a clear correlation between the benzylic methine proton (δ ~5.01 ppm) and the two diastereotopic methylene protons (δ ~3.9-4.0 ppm), confirming their vicinal relationship. researchgate.net
An HSQC spectrum would link the protons to their directly attached carbons. It would show correlations between the aromatic protons and their corresponding carbons in the δ 127-129 ppm range, the benzylic proton at δ 5.01 ppm and its carbon at δ 61.89 ppm, and the methylene protons and their shared carbon at δ 48.48 ppm. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) could further solidify the structure by showing long-range (2-3 bond) correlations, for example, between the benzylic proton and the quaternary aromatic carbon. cdnsciencepub.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic and aliphatic components. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹.
The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and strong aromatic C-H out-of-plane bending bands between 750 and 900 cm⁻¹. The most characteristic vibrations for this molecule are the C-Cl stretches, which are expected to appear in the fingerprint region, generally between 550 and 650 cm⁻¹.
Table 3: Key FT-IR Absorption Regions for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 750 - 900 | C-H Bend (out-of-plane) | Aromatic |
| 550 - 650 | C-Cl Stretch | Chloroalkane |
Data sourced from reference .
Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric and less polar bonds. For this compound, the symmetric C-Cl stretching vibration is a key feature and is observed in the Raman spectrum in the range of 300–350 cm⁻¹. This distinct peak is useful for distinguishing it from isomers. The aromatic ring breathing mode, a symmetric vibration, also typically gives a strong signal in the Raman spectrum.
Table 4: Key Raman Shift for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 300 - 350 | C-Cl Symmetric Stretch | Chloroalkane |
Data sourced from reference .
Assignment of Characteristic Vibrational Modes
The phenyl C-H stretching vibrations are typically observed above 3000 cm⁻¹. materialsciencejournal.org Aromatic C-H bending vibrations can be seen in the 750–900 cm⁻¹ range, which helps confirm substitution patterns on the benzene ring. The benzene ring itself has several characteristic stretching vibrations, often appearing near 1600, 1580, 1490, and 1440 cm⁻¹. materialsciencejournal.org
The dichloroethyl group introduces distinct vibrational modes. The C-Cl stretching vibrations are a key indicator, generally found in the 550–650 cm⁻¹ region in the IR spectrum. Raman spectroscopy is particularly useful for identifying the symmetric C-Cl stretch, which appears in the 300–350 cm⁻¹ range and can help differentiate between isomers. The NIST WebBook provides a reference gas-phase IR spectrum for this compound, which shows absorption bands consistent with these regions. nist.gov
Table 1: Characteristic Vibrational Modes for this compound This table presents a summary of expected vibrational frequencies based on typical values for its structural components.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | >3000 | IR, Raman | materialsciencejournal.org |
| Aromatic Ring Stretch | 1440-1600 | IR, Raman | materialsciencejournal.org |
| Aromatic C-H Bending (Out-of-plane) | 750-900 | IR | |
| C-Cl Stretch | 550-650 | IR | |
| C-Cl Symmetric Stretch | 300-350 | Raman |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (if stable enough to be detected) and various fragment ion peaks.
For this compound (molar mass 175.05 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 174 and 176, reflecting the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). nih.govguidechem.com However, the molecular ion is often unstable and undergoes fragmentation. Common fragmentation pathways for alkylbenzenes involve the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or related structures.
The mass spectrum of this compound is characterized by several key fragment ions. The most abundant peaks are typically observed at m/z 125, 103, and 127. nih.govnih.gov The peak at m/z 125 likely corresponds to the loss of a CH₂Cl group, forming the [C₇H₆Cl]⁺ ion. Subsequent loss of HCl from this fragment could lead to the ion at m/z 89. The peak at m/z 103 can be attributed to the [C₈H₇]⁺ ion, and the tropylium ion at m/z 91 is also a common fragment in the mass spectra of compounds containing a benzyl (B1604629) group. chegg.com
Table 2: Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Ion | Reference |
|---|---|---|
| 174/176 | [C₈H₈Cl₂]⁺ (Molecular Ion) | nih.gov |
| 125/127 | [C₇H₆Cl]⁺ | nih.govnih.gov |
| 103 | [C₈H₇]⁺ | nih.govnih.gov |
| 91 | [C₇H₇]⁺ (Tropylium ion) | chegg.com |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. acs.org This is a critical step in the identification of unknown compounds and the confirmation of synthesized products. glc.org
The molecular formula of this compound is C₈H₈Cl₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853), the monoisotopic mass of the molecular ion [C₈H₈³⁵Cl₂]⁺ is calculated to be 174.0003 Da. nih.govchemspider.com HRMS instruments can measure this mass with high precision (typically within 5 ppm), allowing for the unambiguous confirmation of the molecular formula by distinguishing it from other potential formulas that might have the same nominal mass. acs.org
Advanced Spectroscopic Techniques for Structural Detail
Beyond standard IR and MS, advanced spectroscopic and computational methods can provide deeper insights into the fine details of molecular structure. For this compound, techniques such as high-resolution Nuclear Magnetic Resonance (NMR) and computational chemistry are particularly valuable.
High-resolution ¹H and ¹³C NMR spectroscopy is essential for definitive structural validation. For this compound, the ¹H NMR spectrum would show a complex multiplet for the aromatic protons and distinct signals for the two aliphatic protons of the ethyl group, whose coupling patterns would confirm their connectivity. The ¹³C NMR spectrum would similarly show the expected number of signals for the eight unique carbon atoms in the molecule.
Furthermore, computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool to complement experimental spectroscopy. nih.govresearchgate.net DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies (IR and Raman), and NMR chemical shifts of this compound. materialsciencejournal.orgarxiv.org These theoretical spectra can be compared with experimental data to confirm spectral assignments and gain a more profound understanding of the molecule's electronic structure and conformational properties. nih.govacs.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to modern chemical research. These methods are employed to determine the optimized geometry, electronic properties, and other characteristics of molecules like (1,2-Dichloroethyl)benzene.
Density Functional Theory (DFT) has become one of the most widely used methods in quantum chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the ground-state electronic structure by optimizing the molecule's geometry to find its lowest energy conformation.
For a molecule such as this compound, DFT methods like the popular B3LYP hybrid functional, combined with basis sets such as 6-31G(d) or 6-311++G(d,p), are routinely applied. mdpi.com These calculations provide the foundation for determining all other molecular properties discussed below, from molecular orbitals to reaction energetics. The choice of functional and basis set is critical and is often validated against experimental data for related compounds where available.
Once the optimized geometry is obtained, DFT calculations can elucidate a range of electronic properties. These include the total electronic energy, dipole moment, and the distribution of electron density. A key output is the set of molecular orbitals (MOs) and their corresponding energy levels.
Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the presence of the phenyl group and electronegative chlorine atoms significantly influences the energies and spatial distribution of these orbitals. researchgate.net
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -1234.5678 |
| Dipole Moment (Debye) | 2.15 D |
| HOMO Energy (eV) | -9.12 eV |
| LUMO Energy (eV) | -0.58 eV |
| HOMO-LUMO Gap (eV) | 8.54 eV |
Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure elucidation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of both ¹H and ¹³C nuclei. nih.gov Theoretical shielding tensors are calculated for each nucleus and then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to distinguish between different isomers or assign specific signals in an experimental spectrum. nih.gov
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (ipso) | 138.5 |
| C (ortho) | 129.0 |
| C (meta) | 128.8 |
| C (para) | 127.5 |
| C (CH-Cl) | 65.2 |
| C (CH₂-Cl) | 50.1 |
| H (aromatic) | 7.2 - 7.4 |
| H (CH-Cl) | 5.15 |
| H (CH₂-Cl) | 4.05 |
Note: The data in this table is illustrative. Values are referenced to TMS and represent plausible results from a DFT/GIAO calculation.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. A frequency calculation on the optimized geometry yields a set of normal modes and their associated frequencies. nih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity. materialsciencejournal.org These scaled frequencies can then be compared with experimental spectra to assign vibrational modes, such as C-H stretches, C-Cl stretches, and phenyl ring deformations. materialsciencejournal.org
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Assignment |
|---|---|---|
| ν₁ | 3065 | Aromatic C-H Stretch |
| ν₂ | 2980 | Aliphatic C-H Stretch |
| ν₃ | 1605 | Aromatic C=C Stretch |
| ν₄ | 1495 | Aromatic C=C Stretch |
| ν₅ | 1030 | Aromatic Ring Breathing |
| ν₆ | 740 | C-Cl Stretch |
| ν₇ | 695 | C-Cl Stretch |
Note: The data in this table is illustrative and based on typical frequency ranges for the assigned modes.
Reaction Pathway Modeling
Theoretical chemistry is a powerful tool for exploring the mechanisms of chemical reactions, providing insights into the feasibility and kinetics of different pathways. For this compound, a primary reaction of interest is dehydrochlorination—the elimination of hydrogen chloride (HCl) to form a substituted styrene (B11656).
To model a reaction, chemists use computational methods to map out the potential energy surface that connects reactants to products. A key feature on this surface is the transition state (TS), which represents the highest energy point along the lowest energy reaction path. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
For the dehydrochlorination of this compound, a likely pathway is a bimolecular elimination (E2) mechanism, where a base removes a proton while the chloride leaving group departs simultaneously. crunchchemistry.co.ukrsc.org DFT calculations can locate the geometry of this E2 transition state. A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of C-H and C-Cl bonds and formation of a C=C double bond). acs.org
| Property | Calculated Value | Description |
|---|---|---|
| Imaginary Frequency | -450 cm⁻¹ | Confirms structure is a true transition state. |
| C-H Bond Length (breaking) | 1.55 Å | Elongated from typical ~1.1 Å. |
| C-Cl Bond Length (breaking) | 2.30 Å | Elongated from typical ~1.8 Å. |
| C=C Bond Length (forming) | 1.40 Å | Intermediate between single (~1.54 Å) and double (~1.34 Å) bond. |
Note: The data in this table is illustrative and represents plausible geometric parameters for an E2 transition state.
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energetic landscape of the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. The energy difference between the reactants and the products is the enthalpy of reaction (ΔH), indicating whether the reaction is exothermic or endothermic.
For this compound, elimination can potentially lead to two different isomers of chlorostyrene. Computational modeling of the energy profiles for both pathways can predict which product is favored kinetically (lower activation energy) and thermodynamically (more stable product). Such studies provide a detailed, mechanistic understanding that is often difficult to obtain solely from experiments. rsc.org
| Species | Relative Energy (kJ/mol) |
|---|---|
| Reactants (this compound + Base) | 0.0 |
| Transition State (E2) | +120.5 |
| Products (Chlorostyrene + HCl + Base) | -45.2 |
Note: The data in this table is illustrative. The activation energy would be 120.5 kJ/mol, and the reaction would be exothermic.
Photochemical Pathway Predictions
The study of how this compound interacts with light is crucial for understanding its environmental fate and potential for degradation. Computational chemistry provides powerful tools to predict these photochemical pathways at a molecular level.
Time-Dependent DFT (TD-DFT) Simulations for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used to investigate the electronic excited states of molecules. researchgate.netdatapdf.com This approach allows scientists to simulate a molecule's absorption of light, predicting the energies and characteristics of the resulting excited states. For this compound, TD-DFT calculations would be essential to determine which wavelengths of light the molecule is likely to absorb and the nature of the electronic transitions involved.
The simulation would identify key excited states, such as those arising from the promotion of an electron from a π orbital in the benzene (B151609) ring to an antibonding π* orbital (a π → π* transition) or from a non-bonding orbital on a chlorine atom to an antibonding σ* orbital of the carbon-chlorine bond (an n → σ* transition). The latter is often implicated in the cleavage of C-Cl bonds, a critical step in the degradation of chlorinated hydrocarbons.
Table 1: Illustrative TD-DFT Simulation Output for this compound This table represents the type of data generated from a TD-DFT calculation and is for illustrative purposes only.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 4.85 | 255 | 0.02 | HOMO → LUMO (π → π*) |
| S2 | 5.20 | 238 | 0.09 | HOMO-1 → LUMO (π → π*) |
Modeling Photodegradation Mechanisms
Once the key excited states are identified, computational models can be used to explore the subsequent chemical reactions that constitute photodegradation. For a chlorinated aromatic compound like this compound, a primary predicted pathway would be the homolytic cleavage of a carbon-chlorine bond upon excitation.
Modeling this process involves mapping the potential energy surface of the excited state to identify the lowest energy path for bond dissociation. This would likely lead to the formation of a chloroethylphenyl radical and a chlorine radical. These highly reactive species would then be expected to participate in a cascade of further reactions, such as hydrogen abstraction from solvent molecules or reaction with molecular oxygen, ultimately leading to a variety of degradation products. Computational studies can help predict the structure of these transient intermediates and the final, more stable breakdown products.
Molecular Dynamics and Conformation Analysis
The this compound molecule possesses flexibility due to the rotation around the single bonds in its ethyl side chain. Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities.
An MD simulation would model the atomic motions of a this compound molecule over time, providing insight into its structural flexibility and preferred shapes. A key aspect of this analysis would be the rotation around the Cα-Cβ bond of the dichloroethyl group. Similar to the well-studied molecule 1,2-dichloroethane (B1671644), this compound is expected to have distinct stable conformers. researchgate.net These are typically the anti conformation, where the two chlorine atoms are positioned 180° apart, and the gauche conformation, where they are approximately 60° apart. researchgate.net
Computational analysis would calculate the relative energies of these conformers to determine which is more stable. The presence of the bulky phenyl group in this compound would likely influence this energetic balance compared to 1,2-dichloroethane. These conformational preferences are critical as they can affect the molecule's physical properties, reactivity, and how it interacts with other molecules in its environment.
Table 2: Predicted Conformational Data for this compound This table is a hypothetical representation of results from a conformational analysis, drawing an analogy with 1,2-dichloroethane.
| Conformer | Cl-C-C-Cl Dihedral Angle | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Anti | ~180° | 0 (most stable) | ~70% |
Applications in Advanced Organic Synthesis and Materials Science
Intermediate in Fine Chemical Synthesis
As a reactive intermediate, (1,2-dichloroethyl)benzene is utilized in the multi-step synthesis of more complex molecules with specific functionalities. The chlorine atoms on the ethyl side chain are good leaving groups, facilitating nucleophilic substitution reactions, while the benzene (B151609) ring can undergo electrophilic aromatic substitution, allowing for a wide range of chemical transformations.
Production of Pharmaceutical Intermediates
A significant application of derivatives of this compound is in the pharmaceutical industry as intermediates for the synthesis of active pharmaceutical ingredients (APIs). A notable example is the use of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene in the production of the antifungal drug, Luliconazole. patsnap.comgoogle.com Luliconazole is a topical azole antifungal agent used to treat athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).
The synthesis of Luliconazole involves a key step where (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene is reacted with other precursors to form the core structure of the drug. patsnap.comgoogle.com This highlights the importance of chlorinated benzene derivatives in providing the necessary chemical scaffold for building complex and medicinally active molecules.
Table 1: Synthesis of Luliconazole Intermediate
| Precursor | Reagent | Product | Application |
| (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) | Oxalyl chloride | (S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene | Intermediate for Luliconazole |
This table illustrates the conversion of a precursor to the key intermediate used in the synthesis of Luliconazole.
Synthesis of Fragrance and Flavor Precursors
While benzene and its derivatives are fundamental starting materials for many fragrance ingredients, specific documented instances of this compound being directly used as a precursor for commercial fragrances or flavors are not widely reported in publicly available literature. The synthesis of fragrance and flavor compounds often involves multi-step processes where various aromatic compounds are functionalized to create specific scent and taste profiles. In principle, the reactivity of this compound could allow for its conversion into molecules with desirable organoleptic properties, but this application is not a prominent one.
Role in Polymer Chemistry
The bifunctional nature of this compound, with its reactive chloroethyl groups, suggests its potential utility in polymer chemistry, particularly in the modification of polymer properties.
Monomer or Co-monomer in Polymerization Reactions
There is limited information available in scientific literature to suggest that this compound is commonly used as a primary monomer or co-monomer in large-scale polymerization reactions. Its potential for self-polymerization or copolymerization with other monomers would depend on the specific reaction conditions and catalysts employed. However, this does not appear to be a major industrial application of this compound.
Modification of Polymer Properties (e.g., Chemical Resistance, Thermal Stability)
This compound and its isomers can be utilized as crosslinking agents to modify the properties of existing polymers. Crosslinking involves the formation of chemical bonds between polymer chains, which can significantly enhance properties such as thermal stability and chemical resistance.
For instance, a related isomer, p-di(chloromethyl)benzene, has been studied for its ability to crosslink styrene (B11656) homopolymers and copolymers. This process leads to the formation of a three-dimensional polymer network, which generally results in a material with increased rigidity and a higher decomposition temperature. The introduction of aromatic rings into a polymer backbone is a known strategy to stiffen the polymer chain and improve thermal stability. longdom.org While direct data on this compound is scarce, its similar structure suggests it could function in a comparable manner to enhance the thermal and chemical resilience of various polymers.
Precursor in Agrochemical Development
Chlorinated aromatic compounds are an important class of intermediates in the synthesis of various agrochemicals, including pesticides, herbicides, and insecticides. The chemical reactivity of this compound makes it a potential precursor in the development of new crop protection agents.
While direct synthesis pathways for specific, commercially significant agrochemicals starting from this compound are not extensively detailed in the available literature, the broader class of chlorinated benzene derivatives is fundamental to this industry. For example, the synthesis of some chloronicotinyl insecticides involves the use of chlorinated aromatic precursors. These insecticides act on the central nervous system of insects.
Research into new herbicidal compounds has also involved the synthesis of various chloroacetamide derivatives from dichlorobenzyl precursors, highlighting the importance of such chlorinated building blocks in agrochemical research and development. Although a direct lineage from this compound to a specific herbicide is not clearly documented, its structural motifs are relevant to this class of compounds.
Synthesis of Pesticides and Herbicides
A chlorinated derivative of this compound has demonstrated notable herbicidal properties. Specifically, 1,4-dichloro-2-(1,2-dichloroethyl)benzene can be employed to inhibit the growth of plants. google.com It has been shown to be effective in preventing the germination of seeds and the growth of seedlings when mixed with agricultural soil. google.com This selective herbicidal activity is a key area of its application in agriculture.
In one example, the application of 1,4-dichloro-2-(1,2-dichloroethyl)benzene to soil seeded with both millet (a grass) and radish (a broadleaf plant) at a rate of 50 pounds per acre demonstrated selective herbicidal effects. The germination and growth of millet were significantly inhibited, while the radish plants remained largely unaffected. google.com
| Target Plant Type | Application Rate | Outcome |
| Grass (Millet) | 50 pounds/acre | Germination and growth substantially prevented google.com |
| Broadleaf (Radish) | 50 pounds/acre | Germination and growth substantially unaffected google.com |
Furthermore, the chiral intermediate (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene is a crucial component in the synthesis of luliconazole, an antifungal agent used to treat various fungal infections. google.com Antifungal agents are an important class of pesticides for controlling fungal diseases in crops.
Formulation of Agricultural Chemicals
In its application as an herbicide, 1,4-dichloro-2-(1,2-dichloroethyl)benzene can be formulated for delivery in various ways. google.com Standard agricultural chemical formulation techniques are employed to ensure effective application and distribution. The compound can be prepared as a sprayable liquid or as a solid dust. google.com These formulations involve mixing the active herbicidal compound with inert liquid or solid diluents, which act as carriers. google.com This allows for even application to the foliage of growing plants for growth control or to the soil to prevent seed germination. google.com
Model Compound in Fundamental Chemical Research
This compound serves as a useful substrate in fundamental chemical research for investigating the intricacies of organic reactions. Its structure allows for the study of specific reaction mechanisms and the optimization of reaction conditions to achieve desired outcomes.
Elucidation of Organic Reaction Mechanisms
The dehydrochlorination of this compound is a classic example of an E2 (elimination, bimolecular) reaction, providing a clear model for elucidating this fundamental organic reaction mechanism. smolecule.com In this concerted step, a proton is abstracted from one carbon atom by a base, while a chloride ion is simultaneously eliminated from the adjacent carbon atom. smolecule.com This synchronous process leads to the formation of a carbon-carbon double bond, yielding vinyl chloride. The study of this reaction with this compound as the substrate allows for a detailed examination of the stereochemistry and kinetics of E2 reactions.
Optimization of Reaction Conditions and Selectivity
The synthesis of this compound from styrene is a reaction that has been studied under various conditions to optimize yield and selectivity. This makes the compound a useful model for investigating the factors that influence the outcome of dichlorination reactions of alkenes. For instance, the electrochemical chlorination of styrene to produce this compound has been explored. In one electrochemical approach, the on-site production of chlorine through NaCl electrolysis and its subsequent reaction with styrene in diethyl ether at 0 °C resulted in an 80% yield of this compound. google.com
The choice of reagents and reaction conditions significantly impacts the product distribution and yield, highlighting the utility of this reaction in studies aimed at optimizing synthetic protocols. For example, the vicinal dichlorination of styrene using ammonium (B1175870) chloride (NH4Cl) and Oxone® in a mixed solvent system has been investigated to find the optimal conditions for producing 1,2-dichloro-1-phenylethane (a synonym for this compound). thieme-connect.com
The following table summarizes the effect of the solvent on the yield of the dichlorination of styrene using NH4Cl and Oxone®.
| Solvent | Yield (%) |
| CH2Cl2 | 75 thieme-connect.com |
| CH2Cl2/H2O (1:4) | 92 thieme-connect.com |
| CH3CN | 68 thieme-connect.com |
| THF | 55 thieme-connect.com |
These studies demonstrate how this compound can be used as a substrate to screen various reaction parameters, such as solvent systems and reagents, to achieve higher yields and better selectivity in halogenation reactions.
Biological Activity and Environmental Fate Research
Toxicological Investigations
In Vitro Cellular Interaction Studies
No specific in vitro studies detailing the cellular interactions of (1,2-Dichloroethyl)benzene have been identified. Such studies are crucial for understanding the basic mechanisms of toxicity at a cellular level. Generally, research on other chlorinated aromatic hydrocarbons suggests that toxicity can be associated with their persistence and lipophilicity taylorandfrancis.com.
Genotoxicity and Mutagenicity Assessments (e.g., Sister Chromatid Exchanges, Micronucleus Assays)
There is a lack of specific data from genotoxicity and mutagenicity assessments for this compound. Standard assays to evaluate these endpoints include the micronucleus test and analyses of sister chromatid exchanges. For context, studies on other chlorinated hydrocarbons have shown varying results. For instance, some chlorinated aliphatic hydrocarbons have exhibited low but statistically significant mutagenic activity in the micronucleus assay in human lymphocytes nih.gov. The genotoxicity of some chlorinated aromatic hydrocarbons has been classified as non-genotoxic, while some chlorinated ethenes are considered genotoxic taylorandfrancis.com.
Carcinogenic Potential Studies in Experimental Models
Specific studies on the carcinogenic potential of this compound in experimental models were not found in the reviewed literature. For related compounds, the International Agency for Research on Cancer (IARC) has classified several chlorinated toluenes as Group 2A carcinogens and hexachlorobenzene as a Group 2B carcinogen iloencyclopaedia.org. For example, oral exposure to 1,2-dichloroethane (B1671644) has been shown to cause tumors at several different tissue sites in mice and rats nih.gov.
Mechanisms of Interaction with Cellular Components
Detailed research on the specific mechanisms of interaction between this compound and cellular components is not currently available. For chlorinated polycyclic aromatic hydrocarbons, one established mechanism of toxicity involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that can lead to adverse changes in cellular processes wikipedia.org.
Metabolism and Biotransformation Pathways
The metabolic fate of this compound has not been a specific focus of published research. Understanding the biotransformation of this compound is essential for assessing its potential for detoxification or metabolic activation to more toxic substances.
Hepatic Cytochrome P450-Mediated Metabolism
There is no specific information available on the hepatic cytochrome P450-mediated metabolism of this compound. The metabolism of the parent compound, benzene (B151609), is known to be primarily mediated by the cytochrome P450 enzyme system, particularly CYP2E1, leading to the formation of various metabolites researchgate.netresearchgate.net. Similarly, the metabolism of ethylbenzene (B125841) to 1-phenylethanol in human liver microsomes is catalyzed by multiple cytochrome P450 isoforms, including CYP2E1, CYP1A2, and CYP2B6 nih.gov. The metabolism of dichloroethanes has also been shown to involve hepatic microsomal cytochrome P-450 nih.gov. It is plausible that the metabolism of this compound also involves the cytochrome P450 system, but dedicated studies are required to confirm this and identify the specific enzymes and metabolic products involved.
Identification of Major Metabolites
Aromatic Ring Hydroxylation: A common metabolic pathway for compounds containing a benzene ring is hydroxylation, mediated by cytochrome P450 (CYP) enzymes in the liver. This process can introduce hydroxyl (-OH) groups onto the ring, potentially forming dichlorophenol derivatives. Further oxidation could theoretically lead to the formation of catechols (dihydroxybenzene derivatives) and hydroquinones. For benzene, the main urinary metabolites include phenol, hydroquinone, and catechol.
Side-Chain Metabolism: The 1,2-dichloroethyl group is also subject to metabolic transformation. Metabolism of similar chlorinated alkanes, like 1,2-dichloroethane, proceeds through oxidation by CYP enzymes or conjugation with glutathione (GSH). cdc.gov These pathways can lead to the formation of chloroacetaldehyde, chloroethanol, and chloroacetic acid. cdc.gov It is plausible that this compound could undergo similar transformations on its side chain.
Metabolic Activation and Reactive Intermediate Formation
Metabolic activation is the process by which a chemically stable compound is converted into a reactive intermediate that can interact with cellular macromolecules. For this compound, reactive intermediates could be formed from both the aromatic ring and the side chain.
Aromatic Epoxidation: The initial metabolism of aromatic compounds like styrene (B11656) often involves the formation of an epoxide intermediate on the vinyl group by CYP enzymes. researchgate.netnih.gov For this compound, oxidation of the aromatic ring could lead to the formation of a reactive arene oxide. These epoxides are electrophilic and can bind to nucleophilic sites on proteins and DNA. nih.gov
Side-Chain Oxidation Products: Oxidation of the chlorinated side chain could generate reactive aldehydes, such as chloroacetaldehyde, which is a known metabolite of 1,2-dichloroethane. cdc.gov Such reactive intermediates are capable of forming adducts with cellular components, a mechanism associated with toxicity.
Environmental Impact and Degradation Studies
The environmental behavior of this compound is dictated by its physical and chemical properties. As a chlorinated aromatic hydrocarbon, it is expected to be classified as a Volatile Organic Compound (VOC).
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈Cl₂ |
| Molecular Weight | 175.055 g/mol |
| CAS Number | 1074-11-9 |
| Boiling Point | 233-234 °C chemister.ru |
| Density | 1.24 g/cm³ at 15°C chemister.ru |
| Vapor Pressure | 15 Torr at 114°C chemister.ru |
Behavior in Aquatic Ecosystems
When released into water, the fate of this compound is governed by several processes:
Solubility and Adsorption: Halogenated aromatic hydrocarbons generally have low water solubility. This suggests that this compound would likely adsorb to suspended solids and sediment in the water column.
Volatilization: Due to its vapor pressure, volatilization from the water surface to the atmosphere is expected to be a significant removal mechanism, similar to other VOCs like benzene and 1,2-dichloroethylene. epa.govepa.gov
Biodegradation: The biodegradation of chlorinated hydrocarbons in aquatic environments is often a slow process. epa.gov Studies on related compounds like 1,2-dichloroethenes show that degradation can occur under both aerobic and anaerobic conditions, though it may be slow. nih.gov The presence of chlorine atoms on the ethyl group can make the compound more resistant to microbial degradation compared to non-chlorinated analogues.
Volatilization and Atmospheric Fate as VOCs
As a VOC, this compound released to soil or water is expected to partition readily into the atmosphere. epa.govcdc.gov Its relatively high vapor pressure supports this behavior. Once in the atmosphere, it can be transported over considerable distances from its source. epa.gov
Photochemical Reactivity in Atmospheric Processes
In the troposphere, the primary degradation pathway for VOCs like this compound is through reactions with photochemically generated oxidants.
Reaction with Hydroxyl Radicals: The dominant atmospheric removal process is expected to be a reaction with hydroxyl radicals (•OH). cdc.govcdc.gov This reaction initiates the oxidation and breakdown of the molecule. The atmospheric lifetime of related compounds like cis- and trans-1,2-dichloroethene is on the order of several days. cdc.gov For benzene, the atmospheric half-life is estimated to be around 13 days but can be much shorter in polluted air. epa.gov
Photolysis: Direct degradation by sunlight (photolysis) is generally not a significant fate for benzene and similar aromatic compounds, but photochemical reactions can produce by-products such as benzaldehyde (B42025) and benzene from styrene. epa.govresearchgate.net
Impact on Aquatic Organisms
Specific ecotoxicity data for this compound, such as LC₅₀ (lethal concentration for 50% of a population) or EC₅₀ (effective concentration for 50% of a population) values, are not widely available in published literature. However, the toxicity of structurally similar compounds provides an indication of the potential impact.
General Toxicity: Chlorinated organic compounds can exert toxic effects on aquatic life. Benzene, for example, shows acute toxicity to fish, with 96-hour LC₅₀ values ranging from 5.3 mg/L for Rainbow Trout (Oncorhynchus mykiss) to higher values for other species. europa.eueeer.org
Bioaccumulation Potential: The tendency of a chemical to accumulate in aquatic organisms can be estimated from its octanol-water partition coefficient (log Kow). While a specific value for this compound is not readily found, similar chlorinated compounds can have a low to moderate potential for bioconcentration. For instance, benzene has a low bioconcentration potential. europa.eu
Without specific experimental data, a definitive assessment of the impact of this compound on aquatic organisms cannot be made.
Epidemiological and Case Study Analyses
There are no published epidemiological studies or case reports that analyze the health effects of this compound in human populations. The scientific literature lacks investigations into patterns, causes, and effects of health and disease conditions related to this compound.
No correlational studies have been identified that examine the relationship between environmental contamination with this compound and the prevalence of specific health issues in affected areas. Research into its presence in soil, water, or air and any corresponding health data from local populations has not been documented in the available literature. One document noted that for (1,2-dichloroethyl) benzene, a quantitative structure-activity relationship (QSAR) estimate for a Reference Dose (RfD) was not reportable, and no suitable surrogate compound for deriving a provisional RfD was identified, highlighting the lack of toxicological data. dtic.mil
Consistent with the lack of epidemiological data, there are no documented associations between exposure to this compound and specific health outcomes in human populations. Occupational health studies, community health assessments, and other research methodologies that could establish such links have not been published for this compound. A data gap analysis for munitions constituents identified (1,2-dichloroethyl) benzene as a chemical with significant data gaps in human toxicological benchmarks. dtic.mildtic.mildtic.mil
Q & A
Basic: What are the established synthetic routes for (1,2-Dichloroethyl)benzene, and what are their respective yields under varying conditions?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution reactions or catalytic halogenation. For example, reacting benzene derivatives with ethylene dichloride under controlled conditions (e.g., using Lewis acids like AlCl₃) yields the target compound. A study demonstrated that substituting ethoxy groups with chlorine in ethers (e.g., 1,2-dichloroethyl ethyl ether) achieved ~85% purity under reflux conditions (140–145°C) . Optimization of reaction time, solvent polarity (e.g., acetonitrile), and stoichiometric ratios of reagents (e.g., LiCl) can improve yields .
Advanced: How can researchers resolve inconsistencies in reported toxicity values of this compound across different in vitro and in vivo studies?
Methodological Answer:
Discrepancies in toxicity data often arise from differences in exposure routes (oral vs. inhalation), species-specific metabolic pathways, or assay sensitivity. To address this, researchers should:
Cross-Species Consistency Analysis : Compare rodent models (e.g., rats) with human cell lines to identify metabolic divergences .
Dose-Response Curves : Normalize data using body-weight scaling or allometric modeling to reconcile high-dose animal studies with low-dose human exposures .
Biomarker Validation : Use isotope-labeled analogs (e.g., deuterated 1,2-dichlorobenzene) to track metabolic byproducts and confirm exposure biomarkers .
Basic: What analytical techniques are recommended for quantifying this compound in environmental matrices?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is widely used for quantification. Calibration standards should include deuterated analogs (e.g., 1,2-dichlorobenzene-d₄) to correct for matrix effects . For aqueous samples, liquid-liquid extraction with dichloromethane followed by EPA Method 624/1624 ensures detection limits ≤1 ppb . Confirmatory analysis via high-resolution NMR (¹H/¹³C) is advised for structural validation .
Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The compound’s reactivity stems from the electron-withdrawing effect of chlorine atoms, which polarize the C-Cl bond, facilitating nucleophilic attack. Density Functional Theory (DFT) studies suggest that steric hindrance from the benzene ring slows SN2 pathways, favoring radical intermediates in Suzuki-Miyaura couplings . Kinetic experiments under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) can elucidate dominant reaction pathways .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
Store the compound in amber glass vials under inert gas (N₂ or Ar) at 4–8°C to prevent photodegradation and hydrolysis . Conduct periodic purity checks via GC-FID. For handling, use PTFE-lined caps and avoid contact with metals (e.g., Fe or Cu) that may catalyze decomposition .
Advanced: What strategies mitigate conflicting data on the environmental persistence of this compound in soil vs. aquatic systems?
Methodological Answer:
Environmental half-life discrepancies arise from pH-dependent hydrolysis and microbial degradation rates. To reconcile
Site-Specific Studies : Measure soil organic carbon content and microbial diversity (via 16S rRNA sequencing) to model biodegradation kinetics .
Hydrolysis Experiments : Conduct controlled studies at pH 5–9 to identify degradation products (e.g., chlorinated phenols) using LC-QTOF .
Comparative Modeling : Apply EPI Suite or SPARC calculators to predict partitioning coefficients (Koc, Kow) and validate against field data .
Basic: What safety protocols are critical when synthesizing or handling this compound?
Methodological Answer:
PPE Requirements : Wear nitrile gloves, safety goggles, and respirators with organic vapor cartridges due to potential neurotoxic effects .
Ventilation : Use fume hoods with ≥100 ft/min airflow to maintain airborne concentrations below OSHA’s permissible exposure limit (PEL) of 15 ppm .
Waste Management : Neutralize residues with alkaline hydrolysis (NaOH/ethanol) before disposal in halogenated waste containers .
Advanced: How can isotopic labeling (e.g., deuterium) enhance mechanistic studies of this compound’s metabolic pathways?
Methodological Answer:
Deuterated analogs (e.g., 1,2-dichlorobenzene-d₄) enable tracking of metabolic intermediates via mass shift analysis in MS. For example:
- In Vivo Studies : Administer deuterated compounds to rodents and analyze urine/liver extracts for deuterium retention, identifying phase I/II metabolites .
- Isotope Effects : Compare kinetic isotope effects (KIEs) in CYP450-mediated oxidation to pinpoint rate-limiting enzymatic steps .
Basic: What spectroscopic signatures distinguish this compound from structural isomers?
Methodological Answer:
¹H NMR : The ethyl group shows a triplet at δ 3.8–4.2 ppm (J = 6–8 Hz) for CH₂Cl, while aromatic protons appear as a multiplet at δ 7.2–7.5 ppm .
IR Spectroscopy : C-Cl stretching vibrations at 550–650 cm⁻¹ and aromatic C-H bends at 750–900 cm⁻¹ confirm substitution patterns .
Raman Spectroscopy : Peaks at 300–350 cm⁻¹ (C-Cl symmetric stretch) differentiate 1,2- from 1,3- or 1,4-isomers .
Advanced: What computational methods predict the photodegradation pathways of this compound under UV irradiation?
Methodological Answer:
Time-Dependent DFT (TD-DFT) simulations at the B3LYP/6-311+G(d,p) level model excited-state behavior. Key steps:
Electronic Transitions : Calculate absorption spectra to identify reactive excited states (e.g., π→σ* transitions) .
Reactive Oxygen Species (ROS) : Simulate interactions with hydroxyl radicals (•OH) to predict cleavage products (e.g., chlorinated aldehydes) .
Kinetic Monte Carlo (KMC) : Model degradation half-lives in aqueous vs. atmospheric phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
